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Compound of Interest

Compound Name: Fluorobenzyl bromide

Cat. No.: B1653185 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 4-

fluorobenzyl bromide (C7H6BrF), a crucial reagent in organic synthesis. The information is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 4-fluorobenzyl
bromide.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.35 Doublet of Doublets ~8.5, 5.4
2 x Ar-H (ortho to

CH₂Br)

~7.05 Triplet ~8.7 2 x Ar-H (ortho to F)

4.45 Singlet - CH₂Br

Solvent: CDCl₃
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Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

162.5 (d, J ≈ 247 Hz) C-F

134.0 (d, J ≈ 3 Hz) C-CH₂Br

131.0 (d, J ≈ 8 Hz) 2 x Ar-CH (ortho to CH₂Br)

115.5 (d, J ≈ 22 Hz) 2 x Ar-CH (ortho to F)

32.5 CH₂Br

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~1600, 1500, 1450 Strong
Aromatic C=C skeletal

vibrations

~1220 Strong C-F stretch

~1210 Strong CH₂ wag

~600 Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

188/190 High
[M]⁺ (Molecular ion peak with

Br isotopes)

109 High [M-Br]⁺ (Loss of Bromine)

83 Medium [C₆H₅]⁺ fragment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://spectrabase.com/spectrum/HCyRy2Vuvzq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Varian A-60)

operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C

NMR.[2]

Sample Preparation: Approximately 5-10 mg of 4-fluorobenzyl bromide was dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition for ¹H NMR: The ¹H NMR spectrum was acquired using a standard pulse

sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of

scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum was acquired using a proton-

decoupled pulse sequence. Key parameters included a spectral width of 0-200 ppm, a larger

number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the

resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to

the TMS signal at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27

FT-IR) was used.[2]

Sample Preparation: For Attenuated Total Reflectance (ATR-IR), a small drop of the neat

liquid sample was placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2] For

transmission IR, the sample was analyzed as a neat liquid between two KBr or NaCl plates.

[2]
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Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-

adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal or empty sample holder was recorded and subtracted from

the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which was then plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: A dilute solution of 4-fluorobenzyl bromide in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) was prepared.

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV was used to

generate charged fragments.

Data Acquisition: The sample was introduced into the ion source. The mass analyzer

scanned a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its

fragment ions.

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

The fragmentation pattern was analyzed to confirm the structure of the molecule. The top

peak is assigned a relative intensity of 100%.[2]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 4-fluorobenzyl bromide.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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